molecular formula C14H9NO3 B2591229 2-Furyl[6-(2-furyl)-3-pyridinyl]methanone CAS No. 428441-90-1

2-Furyl[6-(2-furyl)-3-pyridinyl]methanone

Cat. No. B2591229
CAS RN: 428441-90-1
M. Wt: 239.23
InChI Key: XATRTIHTRTWQDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of new hybrid molecules containing 2-furyl and partially saturated pyridine fragments was obtained based on the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . The resulting compounds were tested in vivo for analgesic activity (rats) in the orofacial trigeminal pain test .


Molecular Structure Analysis

The molecular structure of “2-Furyl[6-(2-furyl)-3-pyridinyl]methanone” is represented by the molecular formula C14H9NO3 . The molecular weight of the compound is 239.23 .

Scientific Research Applications

  • Chemical Synthesis and Amino Acid Protection FMOC serves as a protecting group for amino acids during peptide synthesis. By temporarily shielding the amino group, it prevents unwanted side reactions and ensures selective coupling of amino acids. Researchers commonly use FMOC in solid-phase peptide synthesis (SPPS) to build complex peptides and proteins .
  • Materials Science and Photophysical Properties

    • Five-membered heterocycles, including furan (the furanyl moiety in FMOC), exhibit interesting features. They can undergo chemical and electrochemical oxidation to form polymers. These polymeric materials often possess unique photophysical properties, making them valuable in materials science .

    Coordination Chemistry and Metal Complexes

    • FMOC-functionalized terpyridines can be synthesized through various routes, including ring closure of 1,5-diketones and cross-coupling reactions. These versatile terpyridines find applications in coordination chemistry, medicinal chemistry, and material sciences .

    Biomedical Sciences

    • While not directly studied for FMOC, its derivatives and related terpyridines have applications in biomedical research. Their metal complexes may exhibit interesting biological properties, such as anticancer or antimicrobial activity .

    Catalysis and Organic Synthesis

    • FMOC-modified terpyridines could potentially serve as ligands in catalytic processes. Their unique electronic properties and coordination abilities make them intriguing candidates for catalysis .

properties

IUPAC Name

furan-2-yl-[6-(furan-2-yl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(13-4-2-8-18-13)10-5-6-11(15-9-10)12-3-1-7-17-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATRTIHTRTWQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furyl[6-(2-furyl)-3-pyridinyl]methanone

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